An In-Depth Technical Guide to 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
An In-Depth Technical Guide to 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the compound 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. While specific experimental data for this particular molecule is limited in publicly available literature, this document compiles existing information and draws parallels from closely related isoindole-1,3-dione derivatives to offer valuable insights for research and development.
Core Chemical Properties
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is a derivative of phthalimide, characterized by an isobutyl group attached to the nitrogen atom of the isoindole-1,3-dione core and an amino group substituted at the 5-position of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 5-amino-2-(2-methylpropyl)isoindole-1,3-dione | [] |
| Synonyms | 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, 4-amino-N-isobutylphthalimide | [] |
| CAS Number | 305360-15-0 | [] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [] |
| Molecular Weight | 218.25 g/mol | [][2] |
| Physical Form | Solid | [2] |
| Boiling Point | 385.7°C at 760 mmHg (Predicted) | [] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| InChI | 1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 | [2] |
| InChIKey | NMJKQKWZDKOARK-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)CN1C(=O)c2ccc(N)cc2C1=O | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Step 1: Synthesis of N-Isobutyl-4-nitrophthalimide (Imidation)
This step involves the reaction of 4-nitrophthalic anhydride with isobutylamine to form the corresponding N-substituted imide.
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Materials:
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4-Nitrophthalic anhydride (1 equivalent)
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Isobutylamine (1-1.2 equivalents)
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Glacial acetic acid (as solvent)
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Generalized Protocol:
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Suspend 4-nitrophthalic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
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Add isobutylamine dropwise to the suspension with stirring.
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Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into ice-cold water to precipitate the product.
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Filter the solid product, wash thoroughly with water to remove acetic acid, and dry under vacuum.
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The crude N-isobutyl-4-nitrophthalimide can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
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Step 2: Synthesis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione (Reduction)
This step involves the reduction of the nitro group of N-isobutyl-4-nitrophthalimide to an amino group.
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Materials:
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N-Isobutyl-4-nitrophthalimide (1 equivalent)
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Reducing agent (e.g., Palladium on carbon (Pd/C), Raney Nickel)
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Hydrogen source (e.g., Hydrogen gas, hydrazine hydrate)
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Solvent (e.g., Ethanol, Dimethylformamide)
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Generalized Protocol (Catalytic Hydrogenation):
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Dissolve N-isobutyl-4-nitrophthalimide in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
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Add a catalytic amount of Pd/C (typically 5-10 mol%).
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Pressurize the vessel with hydrogen gas (typically 20-60 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
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Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione by column chromatography or recrystallization.
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Spectral Characterization (Predicted)
While experimental spectral data for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is not available, the expected spectral features can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 6.5-8.0 ppm), the protons of the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen), and the protons of the amino group (a broad singlet).
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the imide (around 165-170 ppm), the aromatic carbons, and the carbons of the isobutyl group.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), C=O stretching of the imide (two bands around 1700-1770 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.25). Fragmentation patterns would likely involve the loss of the isobutyl group and other characteristic fragments.
Potential Biological Activity and Signaling Pathways
The isoindole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds, including the well-known immunomodulatory drugs (IMiDs) like thalidomide and its analogs. Derivatives of isoindoline-1,3-dione have been reported to exhibit a range of biological activities, including:
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Anticancer and Antiproliferative Effects: Many isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of various cancer cell lines.[3] These effects are often attributed to their ability to act as potential tyrosine kinase enzyme inhibitors.[3]
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Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of isoindoline-1,3-dione derivatives.[4][5]
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Neuroprotective Effects: Some isoindoline derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal-like cell lines, potentially through the activation of the NRF2 signaling pathway.[6]
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Enzyme Inhibition: Derivatives of this class have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease.[2]
Given these precedents, 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione could potentially exhibit similar biological activities. The amino group at the 5-position and the isobutyl group at the N-position will influence its physicochemical properties and its interaction with biological targets.
Potential Signaling Pathway Involvement (Hypothetical):
Based on the activities of related compounds, a potential mechanism of action could involve the modulation of signaling pathways related to inflammation and cell survival.
Conclusion
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is a compound of interest due to its structural similarity to a class of molecules with proven and diverse biological activities. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to elucidate its precise chemical and biological properties, which could pave the way for its application in drug discovery and development. Researchers are encouraged to use the generalized protocols provided as a starting point for their investigations, with the understanding that optimization will be necessary.
References
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 5. media.neliti.com [media.neliti.com]
- 6. tandfonline.com [tandfonline.com]
